
(2S)-3-Ethylpentan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Ethylpentan-2-OL: is an organic compound with the molecular formula C7H16O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2S)-3-Ethylpentan-2-OL involves the Grignard reaction. This process typically starts with the reaction of ethylmagnesium bromide with 2-pentanone under anhydrous conditions to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 3-ethyl-1-pentene. This two-step process includes the addition of borane (BH3) to the alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are designed to be cost-effective and scalable for commercial use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-3-Ethylpentan-2-OL can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Ethyl-2-pentanone or 3-ethylpentanoic acid.
Reduction: 3-Ethylpentane.
Substitution: 3-Ethyl-2-chloropentane or 3-ethyl-2-bromopentane.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (2S)-3-Ethylpentan-2-OL is used as a chiral building block in the synthesis of more complex chiral molecules, which are important in pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: This compound is used in studies involving alcohol dehydrogenases and other enzymes that catalyze the oxidation of alcohols.
Medicine:
Drug Development: this compound is investigated for its potential use in the synthesis of drug molecules, particularly those requiring chiral centers for their activity.
Industry:
Solvent: It is used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances.
Mechanism of Action
The mechanism of action of (2S)-3-Ethylpentan-2-OL involves its interaction with specific enzymes and receptors in biological systems. As a secondary alcohol, it can be oxidized by alcohol dehydrogenases to form ketones, which can then participate in further metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(2R)-3-Ethylpentan-2-OL: The enantiomer of (2S)-3-Ethylpentan-2-OL, differing only in the spatial arrangement of atoms.
3-Methylpentan-2-OL: A similar secondary alcohol with a methyl group instead of an ethyl group.
2-Pentanol: A simpler secondary alcohol with a shorter carbon chain.
Uniqueness:
Chirality: The (2S) configuration of 3-Ethylpentan-2-OL gives it unique optical properties and makes it valuable in the synthesis of chiral compounds.
Chemical Reactivity: The presence of the ethyl group at the 3-position influences its reactivity and the types of reactions it can undergo compared to similar compounds.
Properties
Molecular Formula |
C7H16O |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(2S)-3-ethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
NEHRITNOSGFGGS-LURJTMIESA-N |
Isomeric SMILES |
CCC(CC)[C@H](C)O |
Canonical SMILES |
CCC(CC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


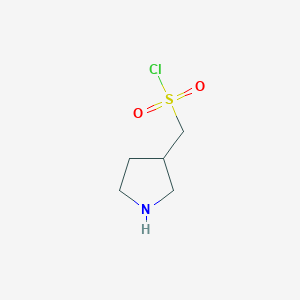
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
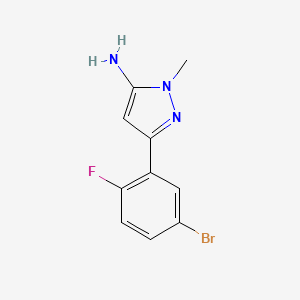
![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
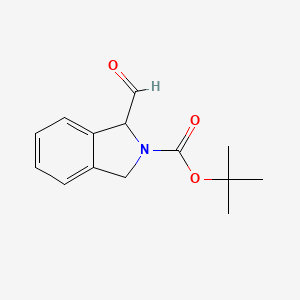
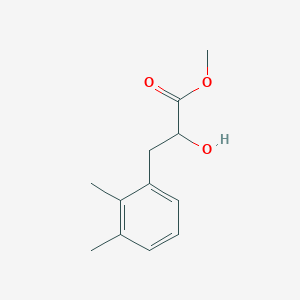
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
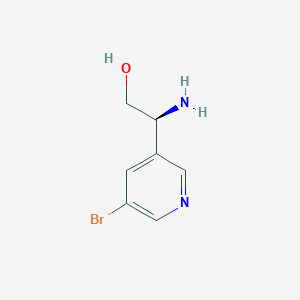
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
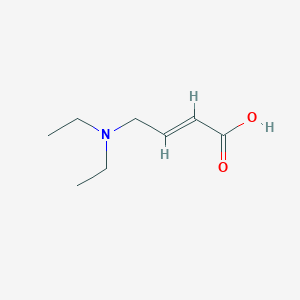
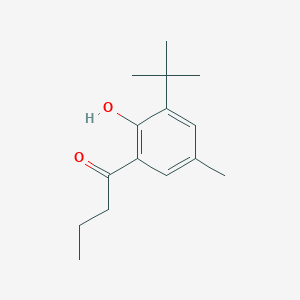
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
